4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide is an aromatic compound that features a bromine atom attached to the benzene ring and a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the amide bond can be accomplished by reacting the brominated benzene derivative with 2-(hydroxymethyl)aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for methoxylation.
Major Products
Oxidation: 4-bromo-N-[2-(carboxymethyl)phenyl]benzamide.
Reduction: N-[2-(hydroxymethyl)phenyl]benzamide.
Substitution: 4-methoxy-N-[2-(hydroxymethyl)phenyl]benzamide.
Scientific Research Applications
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-phenylbenzamide: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
N-[2-(hydroxymethyl)phenyl]benzamide: Lacks the bromine atom, which may influence its binding affinity and selectivity.
Uniqueness
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMCKRSNVKHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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